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Compound of Interest

Compound Name: DNDI-6174

Cat. No.: B12381577

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the preclinical candidate DNDI-
6174, focusing on its efficacy across various Leishmania species, the causative agents of
leishmaniasis. DNDI-6174, a novel pyrrolopyrimidine derivative, has emerged as a promising
compound in the drug development pipeline for this neglected tropical disease.[1][2] This
document compiles available experimental data, details relevant methodologies, and visualizes
key pathways and workflows to offer an objective assessment of DNDI-6174's potential.

Executive Summary

DNDI-6174 demonstrates potent in vitro activity against a broad range of Leishmania species,
including those responsible for both visceral leishmaniasis (VL) and cutaneous leishmaniasis
(CL).[1][3] The compound targets the Leishmania cytochrome bcl complex, a novel
mechanism of action within the current leishmaniasis drug portfolio.[1][4][5] Preclinical studies
in murine and hamster models of visceral leishmaniasis have shown excellent efficacy, with
significant reductions in parasite burden and the potential for sterile cure.[1][2] Having
successfully completed its preclinical program, DNDI-6174 has been nominated as a clinical
candidate.[4][6]
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In Vitro Activity of DNDI-6174 Against Various

Leishmania Species

The in vitro potency of DNDI-6174 has been established against both the promastigote and
amastigote stages of various Leishmania species and clinical isolates. The half-maximal
effective concentration (EC50) values, representing the concentration of the drug that inhibits

50% of parasite growth, are summarized below.
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Leishmania ] Disease
. Strain . . EC50 (nM)
Species Manifestation
L. donovani MHOM/IN/80/DD8 Visceral 170
L. donovani MHOM/ET/67/HU3 Visceral 90
MHOM/NP/03/BPK27
L. donovani Visceral 40
5/0-cl18
) MHOM/NP/2003/BPK )
L. donovani Visceral 50
282/0-cl4
MHOM/MA/67/ITMAP
L. infantum Visceral 160
263
MHOM/BR/2007/WC
L. infantum Visceral 70
(L3015)
MHOM/ES/2016/LLM-
L. infantum Visceral 210
2346
MHOM/FR/96/LEM33
L. infantum Visceral 50
23
) MHOM/SA/85/JISH11
L. major 8 Cutaneous 740
L. major MHOM/IL/81/Friedlin Cutaneous 90
) MHOM/PE/02/PER
L. guyanensis Cutaneous 12
054/0
) MHOM/AF/2015/HTD
L. tropica ; Cutaneous 360
L. panamensis MHOM/PA/71/LS94 Cutaneous 40

Data sourced from Braillard et al., Science Translational Medicine, 2023.[1]

In Vivo Efficacy of DNDI-6174 in Animal Models of
Visceral Leishmaniasis
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DNDI-6174 has demonstrated significant parasite burden reduction in both acute (mouse) and

chronic (hamster) models of visceral leishmaniasis.

Animal Model

Leishmania
Species

Dosing Regimen

Efficacy

L. donovani/ L.

12.5 mg/kg bid for 5

>98% reduction in

BALB/c Mice , _ _
infantum days liver parasite burden
) L. donovani/ L. 25 mg/kg qd for 5 >98% reduction in
BALB/c Mice ) ) )
infantum days liver parasite burden
) L. donovani/ L. 6.25 mg/kg bid for 10 >98% reduction in
BALB/c Mice

infantum days liver parasite burden
>99% reduction in
_ 12.5 mg/kg qd for 5 ] )
Golden Hamsters L. infantum 4 parasite burden (liver,
ays
Y spleen, bone marrow)
] 6.25 mg/kg bid for 5 >95% reduction in
Golden Hamsters L. infantum

days

parasite burden

Data sourced from Braillard et al., Science Translational Medicine, 2023 and BioWorld.[1][2]

Experimental Protocols

Detailed experimental protocols for the evaluation of DNDI-6174 are outlined below, based on

published information and established methodologies in the field.

In Vitro Intracellular Amastigote Susceptibility Assay

This assay is crucial for determining the efficacy of a compound against the clinically relevant

intracellular amastigote stage of the Leishmania parasite.

o Host Cell Culture: Peritoneal macrophages from mice or human monocytic cell lines (e.g.,

THP-1) are cultured in 24- or 96-well plates and allowed to adhere.

» Parasite Infection: Macrophages are infected with stationary-phase Leishmania

promastigotes at a defined parasite-to-macrophage ratio (e.g., 4:1). The plates are incubated
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to allow for phagocytosis of the promastigotes and their transformation into amastigotes
within the macrophages.

o Compound Addition: After a set incubation period (e.g., 4 hours), extracellular promastigotes
are washed away, and fresh medium containing serial dilutions of DNDI-6174 is added to the
wells.

e Incubation: The plates are incubated for a further period (e.g., 48-72 hours) to allow for
amastigote proliferation in the presence of the compound.

e Quantification of Parasite Burden: The coverslips or plates are fixed, stained (e.g., with
Giemsa), and the number of amastigotes per macrophage is determined by microscopy. The
percentage of infected macrophages and the average number of amastigotes per infected
macrophage are calculated.

o Data Analysis: The EC50 value is determined by plotting the percentage of parasite inhibition
against the drug concentration and fitting the data to a dose-response curve.

In Vivo Murine Model of Visceral Leishmaniasis (Acute
Model)

This model is used to assess the initial efficacy of a compound in reducing parasite burden in a
susceptible mouse strain.

« Infection: Female BALB/c mice are infected intravenously with Leishmania donovani or
Leishmania infantum amastigotes.

o Treatment: Treatment with DNDI-6174 or a vehicle control is initiated at a specific time point
post-infection. The compound is administered orally at predefined doses and schedules
(e.g., once or twice daily for 5-10 days).

o Assessment of Parasite Burden: At the end of the treatment period, mice are euthanized,
and the liver and spleen are collected. The parasite burden in these organs is quantified
using methods such as the Limiting Dilution Assay or by microscopic examination of Giemsa-
stained tissue imprints to determine Leishman-Donovan Units (LDUS).
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» Data Analysis: The percentage of parasite inhibition in the treated groups is calculated
relative to the vehicle-treated control group.

In Vivo Hamster Model of Visceral Leishmaniasis
(Chronic Model)

The golden hamster model closely mimics the progressive nature of human visceral
leishmaniasis.

¢ Infection: Golden hamsters are infected intracardially with Leishmania infantum amastigotes.

o Disease Progression: The infection is allowed to establish and progress over several weeks
to mimic a chronic infection.

o Treatment: DNDI-6174 or a vehicle control is administered orally at various dosing regimens.

o Assessment of Parasite Burden and Cure: At the end of the treatment, the parasite burden in
the liver, spleen, and bone marrow is determined. To assess sterile cure, a portion of the
organs is cultured in parasite-free medium to check for the outgrowth of viable
promastigotes.

o Data Analysis: The reduction in parasite burden is calculated, and the proportion of animals
achieving sterile cure is determined.

Cytochrome bcl Complex Activity Assay

This biochemical assay is used to confirm the mechanism of action of DNDI-6174.

» Mitochondria Isolation:Leishmania promastigotes or amastigotes are harvested, and their
mitochondria are isolated through differential centrifugation.

¢ Assay Reaction: The activity of the cytochrome bcl complex (Complex Ill) is measured
spectrophotometrically by monitoring the reduction of cytochrome c in the presence of a
substrate like decylubiquinol.

« Inhibition by DNDI-6174: The assay is performed in the presence of varying concentrations
of DNDI-6174 to determine its inhibitory effect on the enzyme's activity.
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» Data Analysis: The IC50 value, the concentration of DNDI-6174 that inhibits 50% of the
enzyme's activity, is calculated.

Mandatory Visualizations
Mechanism of Action of DNDI-6174
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Caption: DNDI-6174 targets the Qi site of the cytochrome bcl complex.

General Experimental Workflow for Preclinical
Evaluation of an Anti-leishmanial Drug Candidate
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Caption: A general workflow for the preclinical evaluation of anti-leishmanial drugs.

Conclusion

DNDI-6174 represents a significant advancement in the search for new, effective, and safe
treatments for leishmaniasis. Its novel mechanism of action, potent and broad-spectrum in vitro
activity, and promising in vivo efficacy position it as a strong candidate for clinical development.
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Further studies will be crucial to translate these preclinical findings into a viable therapeutic
option for patients suffering from both visceral and cutaneous forms of leishmaniasis. The
successful progression of DNDI-6174 through clinical trials would be a major breakthrough in
combating this neglected disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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